molecular formula C7H2ClF3O2 B125387 3-Chloro-2,4,5-trifluorobenzoic acid CAS No. 101513-77-3

3-Chloro-2,4,5-trifluorobenzoic acid

Cat. No.: B125387
CAS No.: 101513-77-3
M. Wt: 210.54 g/mol
InChI Key: KBESHLYCSZINAJ-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5-trifluorobenzoic acid is an organic compound with the molecular formula C7H2ClF3O2. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by chlorine and fluorine atoms. This compound is known for its unique chemical properties and is used as an intermediate in various chemical syntheses .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: This compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction typically yields alcohols or amines.

Mechanism of Action

Target of Action

It is known to be a useful synthetic intermediate , which suggests it may interact with various biological targets depending on the specific compounds it is used to synthesize.

Biochemical Pathways

It is known to be a useful synthetic intermediate in the synthesis of 3-hydroxyquinazoline-2,4-diones, which are known to have antibacterial properties .

Scientific Research Applications

3-Chloro-2,4,5-trifluorobenzoic acid is used in various scientific research applications:

Comparison with Similar Compounds

    2,4,5-Trifluorobenzoic acid: This compound is similar in structure but lacks the chlorine atom.

    3-Chlorobenzoic acid: This compound has a similar chlorine substitution but lacks the fluorine atoms.

    2,4,5-Trifluorobenzoic acid: Another similar compound with three fluorine substitutions but no chlorine.

Uniqueness: 3-Chloro-2,4,5-trifluorobenzoic acid is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various synthetic applications .

Properties

IUPAC Name

3-chloro-2,4,5-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3O2/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBESHLYCSZINAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370187
Record name 3-Chloro-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101513-77-3
Record name 3-Chloro-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,4,5-trifluorobenzoic Acid
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Synthesis routes and methods I

Procedure details

The chlorination of the 2,4,5-trifluorobenzoic acid is carried out in the melt, under pressure and/or in a solvent, for example chlorosulphonic acid or oleum, in the presence of halogen transfer agents, for example iodine. 2,4,5-Trifluoro-3-chlorobenzoic acid is obtained in this reaction. However, since the reaction mixture still contains unchanged starting material and some 2,4,5,-trifluoro-3,6-dichlorobenzoic acid, the crude mixture is treated, without intermediate isolation, with thionyl chloride. The desired 2,4,5-trifluoro-3-chlorobenzoyl chloride is then obtained by fractional distillation. However, it is more favorable to carry out the separation by distillation of the acid fluorides.
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Synthesis routes and methods II

Procedure details

3-Amino-2,4,5-trifluorobenzoic acid (Example 2), 0.52 g, and 3 g of cupric chloride are added to 10 ml of a 3% aqueous solution of hydrochloric acid and the mixture is stirred with ice bath cooling. A solution of 0.32 g of sodium nitrite in 4 ml of water is added to the reaction mixture in portions over a one-hour period while maintaining the reaction at 0°-5° C. The ice bath is then removed and the mixture is stirred for two hours at room temperature. Toluene, 20 ml, and 15 ml of water are added with stirring. The layers are separated and the aqueous layer extracted with 20 ml of toluene. The combined toluene extracts are extracted with 4 ml of a 36% aqueous solution of hydrochloric acid and then concentrated to a solid under reduced pressure to give 0.48 g (83%) of 3-chloro-2,4,5-trifluorobenzoic acid as a tan solid; GC (98.4%); HPLC (89.2%); recrystallization from heptanes gives 0.40 g (70%) of 3-chloro-2,4,5-trifluorobenzoic acid; mp 109°-111° C.
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Synthesis routes and methods III

Procedure details

A solid mixture of 0.52 g of 3-amino-2,4,5-trifluorobenzoic acid (Example 2) and 0.33 g of sodium nitrite is added in portions to a solution of 3 g of cupric chloride in 9 ml of water and 0.5 g of a 36% aqueous solution of hydrochloric acid. The resulting mixture is allowed to stir at 15°-25° C. for 1.5 hours and then additional water (25 ml) is added. Stirring is continued another hour at 25° C. and then 20 ml of diethyl ether is added. The layers are separated and the aqueous layer extracted with 20 ml of diethyl ether. The combined organic extracts are extracted with 5 ml of a 36% aqueous solution of hydrochloric acid and then concentrated on the rotary evaporator to give 0.45 g of 3-chloro-2,4,5-trifluorobenzoic acid as a tan solid; gas chromatography (GC) (98.8%); high performance liquid chromatography (HPLC) (84.8%); (a portion of the 3-chloro- 2,4,5-trifluorobenzoic acid was recrystallized from heptanes; mp 109°-111° C.).
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Synthesis routes and methods IV

Procedure details

A steady stream of chlorine gas was bubbled through a solution of 8.1 g (46 mmol) of 2,4,5-trifluorobenzoic acid, (*Jpn. Kokai Tokkyo Koho JP 58, 150, 543 Sept. 7, 1983.) 0.2 g (catalytic amount) of iodine, and 15 ml of chlorosulfonic acid at 60° C for four hours. The reaction mixture was cooled to room temperature and poured cautiously onto ice with constant stirring. The suspension was extracted with ethyl acetate, and the extracts were combined, washed with water, and dried over magnesium sulfate. The solvent was evaporated to give 9.4 g of the title compound as an orange solid.
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2,4,5-trifluorobenzoic acid
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Customer
Q & A

Q1: What is the molecular structure of 3-chloro-2,4,5-trifluorobenzoic acid and how was it synthesized?

A1: this compound is an organic compound with the molecular formula C7H2ClF3O2 [, ]. The molecule consists of a benzene ring with a carboxyl group (-COOH) attached at one carbon atom. Additionally, three fluorine atoms and one chlorine atom are substituted on the benzene ring at positions 2, 4, 5, and 3 respectively.

Q2: Are there any interesting structural features observed in the solid state of this compound?

A2: Yes, X-ray crystallography studies reveal that the carboxyl group in this compound is twisted relative to the plane of the benzene ring by 6.8° []. This deviation from planarity might be influenced by the steric interactions between the carboxyl group and the neighboring fluorine and chlorine atoms. Furthermore, in the crystal lattice, pairs of molecules are linked together through O—H⋯O hydrogen bonds, forming centrosymmetric dimers typical of carboxylic acids []. These dimers further arrange themselves into sheets that stack parallel to the (-103) plane [].

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